ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Overview
Description
Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C23H19BrFN3O4S and its molecular weight is 532.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 531.02637 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of compounds related to ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate for their potential antimicrobial activities. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the synthesis of thio-substituted ethyl nicotinate derivatives from similar compounds, which showed in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Crystal Structure Analysis
The crystal structure of compounds structurally related to this compound has been studied. Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, and Kant (2014) characterized a similar compound through various techniques like FT-IR, UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Synthesis of Pyrido and Thieno Derivatives
The synthesis of pyrido and thieno derivatives from compounds akin to this compound has been a subject of interest. Harb, Hesien, Metwally, and Elnagdi (1989) reported the conversion of similar compounds into various derivatives through reactions with different reagents (Harb, Hesien, Metwally, & Elnagdi, 1989).
Anticancer Activity
Some compounds structurally related to this compound have been investigated for their potential anticancer activities. For instance, Das, Doshi, Tian, Addo, Srinivasan, Hermanson, and Xing (2009) studied the structure-activity relationship of certain analogues and their role in overcoming drug resistance in cancer cells (Das et al., 2009).
Future Directions
Properties
IUPAC Name |
ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrFN3O4S/c1-2-32-23(31)20-19(15-5-3-4-6-17(15)25)16(11-26)22(28-21(20)30)33-12-18(29)27-14-9-7-13(24)8-10-14/h3-10,19-20H,2,12H2,1H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGTJLVARGNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrFN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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